2,3-Dimethylbutanoyl chloride

CAS No.: 51760-90-8

Cat. No.: VC2447316

Molecular Formula: C6H11ClO

Molecular Weight: 134.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51760-90-8 |

|---|---|

| Molecular Formula | C6H11ClO |

| Molecular Weight | 134.6 g/mol |

| IUPAC Name | 2,3-dimethylbutanoyl chloride |

| Standard InChI | InChI=1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3 |

| Standard InChI Key | MYJXBWNOORYUSN-UHFFFAOYSA-N |

| SMILES | CC(C)C(C)C(=O)Cl |

| Canonical SMILES | CC(C)C(C)C(=O)Cl |

Introduction

Chemical Identity and Physical Properties

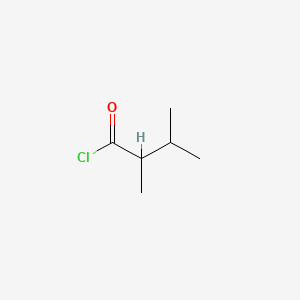

2,3-Dimethylbutanoyl chloride is an organic compound with the molecular formula C6H11ClO. It belongs to the class of acid chlorides, characterized by the -COCl functional group. The compound's structure features a branched carbon chain with two methyl groups at positions 2 and 3, creating steric hindrance that influences its reactivity profile.

Basic Identification Parameters

The following table summarizes the key identification parameters for 2,3-dimethylbutanoyl chloride:

| Parameter | Value |

|---|---|

| Chemical Formula | C6H11ClO |

| Molecular Weight | 134.61 g/mol |

| CAS Number | 51760-90-8 |

| IUPAC Name | 2,3-dimethylbutanoyl chloride |

| MDL Number | MFCD18969867 |

| PubChem CID | 12547644 |

Structural Identifiers

The compound can be uniquely identified using several structural notation systems:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3 |

| InChI Key | MYJXBWNOORYUSN-UHFFFAOYSA-N |

| SMILES | CC(C)C(C)C(=O)Cl |

Physical Properties

The physical characteristics of 2,3-dimethylbutanoyl chloride are essential for handling and application purposes:

| Property | Value |

|---|---|

| Physical Appearance | Liquid |

| Boiling Point | 177.31 °C (rough estimate) |

| Density | 0.9795 g/cm³ |

| Recommended Storage Temperature | 4 °C |

It is worth noting that the boiling point provided is an estimate, and precise experimental determination may vary slightly due to the compound's reactive nature and sensitivity to environmental conditions .

Chemical Reactivity and Behavior

As an acid chloride, 2,3-dimethylbutanoyl chloride exhibits characteristic high reactivity toward nucleophiles. This reactivity makes it valuable in organic synthesis but also necessitates careful handling procedures.

Reaction Profiles

The compound readily participates in several reaction types:

-

Hydrolysis: Rapid reaction with water to form 2,3-dimethylbutanoic acid and hydrogen chloride

-

Alcoholysis: Reaction with alcohols to yield corresponding esters

-

Aminolysis: Reaction with amines to form amides

-

Friedel-Crafts Acylation: Acts as an acylating agent in the presence of Lewis acid catalysts

The branched structure with methyl groups at positions 2 and 3 creates steric hindrance that can influence reaction rates and selectivity compared to unbranched acid chlorides .

| Hazard Type | Classification |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H226-H314 (Flammable liquid and vapor; Causes severe skin burns and eye damage) |

| Precautionary Statements | Multiple statements including P210, P260, P280, etc. |

Proper handling requires appropriate personal protective equipment and ventilation facilities due to its corrosive nature and potential to release hydrogen chloride gas during reactions or upon exposure to moisture .

Synthetic Methods and Preparation

Understanding the synthesis routes for 2,3-dimethylbutanoyl chloride is crucial for laboratory and industrial applications.

From Corresponding Carboxylic Acid

The most common synthetic approach involves the conversion of 2,3-dimethylbutanoic acid to its acid chloride form. This transformation typically employs chlorinating agents such as:

-

Thionyl chloride (SOCl2)

-

Phosphorus trichloride (PCl3)

-

Phosphorus pentachloride (PCl5)

-

Oxalyl chloride ((COCl)2) with catalytic DMF

The reaction with PCl3 proceeds according to the following equation:

3 R-COOH + PCl3 → 3 R-COCl + H3PO3

Where R represents the 2,3-dimethylbutyl group .

Relationship to Parent Acid

2,3-Dimethylbutanoyl chloride is derived from 2,3-dimethylbutanoic acid (also known as α,β-dimethylbutyric acid), which has the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol.

Comparative Properties

| Property | 2,3-Dimethylbutanoic Acid | 2,3-Dimethylbutanoyl Chloride |

|---|---|---|

| Molecular Formula | C6H12O2 | C6H11ClO |

| Molecular Weight | 116.16 g/mol | 134.61 g/mol |

| Functional Group | Carboxylic acid (-COOH) | Acid chloride (-COCl) |

| Reactivity | Moderate | High |

| Stability | Relatively stable | Moisture sensitive |

The conversion from acid to acid chloride increases reactivity significantly while maintaining the core branched structure that influences steric properties .

Preparation of Parent Acid

The parent 2,3-dimethylbutanoic acid can be synthesized through several methods:

-

Alkylation of butanoic acid derivatives

-

Oxidation of 2,3-dimethylbutanol

-

Catalytic processes using metal catalysts such as palladium or platinum

These synthetic routes for the parent acid are relevant because they represent the precursor steps necessary before conversion to the acid chloride.

Industrial Applications and Significance

2,3-Dimethylbutanoyl chloride has several important applications in both research and industrial contexts.

Synthetic Intermediate

As a reactive acylating agent, this compound serves as an important intermediate in the synthesis of:

-

Pharmaceutical intermediates with specific branched structures

-

Specialized esters used in fragrance and flavor industries

-

Amide-based compounds with applications in material science

-

Modified peptides and peptidomimetics

The branched structure imparts unique spatial characteristics to the resulting products, making this acid chloride valuable when specific stereochemical outcomes are desired .

| Packaging Type | Typical Quantity Range |

|---|---|

| Research Quantities | 1-100 g |

| Bulk Containers | 5 gallon/25 kg pails |

| Industrial Quantities | Fiber/steel drums to 1-ton super sacks |

For sensitive applications, packaging under inert atmosphere (argon or vacuum) is available to preserve compound integrity and prevent degradation through unwanted hydrolysis .

Analytical Methods and Characterization

Proper characterization of 2,3-dimethylbutanoyl chloride is essential for quality control and research applications.

Spectroscopic Identification

Several analytical techniques are commonly employed for identification and purity assessment:

-

Infrared Spectroscopy (IR): Characteristic C=O stretching of acid chloride around 1800 cm⁻¹

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR reveal the branched structure with distinctive methyl group signals

-

Mass Spectrometry: Molecular ion and fragmentation pattern specific to the branched structure

-

Gas Chromatography (GC): Retention time comparison against standards

These analytical approaches provide complementary information about structure, purity, and identity .

Quality Control Parameters

For commercial and research applications, quality control typically focuses on:

| Parameter | Typical Specification |

|---|---|

| Purity | ≥99.0% |

| Appearance | Clear to slightly yellow liquid |

| Identity | IR, NMR confirmation |

| Moisture Content | <0.1% |

| Acidity (as HCl) | <0.5% |

These specifications ensure the compound will perform as expected in subsequent synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume